ATC0065

Neuroscience Receptor Pharmacology MCHR1 Antagonism

ATC0065 is a selective MCHR1 antagonist with oral bioavailability (15.7 nM IC50) and a unique selectivity profile (moderate affinity for 5-HT1A/2B). Its established efficacy in rodent anxiety/depression models and superior metabolic stability (85% human, 78% rat) make it an ideal tool for CNS research, SAR studies, and ADME assays.

Molecular Formula C25H29BrF3N5O
Molecular Weight 552.4 g/mol
CAS No. 509145-82-8
Cat. No. B1665808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATC0065
CAS509145-82-8
SynonymsATC 0065
ATC-0065
ATC0065
N(2)-(4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N(4),N(4)-dimethylquinazoline-2,4-diamine
N(2)-(4-((2-(4-bromo-2-(trifluoromethoxy)phenyl)ethyl)amino)cyclohexyl)-N(4),N(4)-dimethylquinazoline-2,4-diamine dihydrochloride
Molecular FormulaC25H29BrF3N5O
Molecular Weight552.4 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=CC=CC=C21)NC3CCC(CC3)NCCC4=C(C=C(C=C4)Br)OC(F)(F)F
InChIInChI=1S/C25H29BrF3N5O/c1-34(2)23-20-5-3-4-6-21(20)32-24(33-23)31-19-11-9-18(10-12-19)30-14-13-16-7-8-17(26)15-22(16)35-25(27,28)29/h3-8,15,18-19,30H,9-14H2,1-2H3,(H,31,32,33)
InChIKeyFWKVXHBRMCTKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine (ATC0065) – MCHR1 Antagonist for Neuroscience Research Procurement


2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine (CAS 509145-82-8, commonly referred to as ATC0065) is a synthetic small molecule belonging to the 4-amino-2-cyclohexylaminoquinazoline class. It functions as a nonpeptidic, orally active, and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) [1]. The compound exhibits a molecular formula of C25H29BrF3N5O and a molecular weight of 552.43 g/mol, with a defined cis-stereochemistry critical for its pharmacological activity [2].

Why Substituting 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine (ATC0065) with Other MCHR1 Antagonists is Not Advisable


Generic substitution among MCHR1 antagonists is not supported by empirical data due to substantial differences in receptor binding kinetics, functional antagonist potency, metabolic stability profiles, and off-target selectivity. For example, even within the same chemical series, ATC0065 and its close structural analog ATC0175 exhibit divergent IC50 values for MCHR1 binding (15.7 vs. 7.23 nM) and functional antagonism (21.4 vs. 13.5 nM) [1]. Additionally, ATC0065 demonstrates a unique selectivity fingerprint, including moderate affinity for 5-HT1A (IC50 = 62.9 nM) and 5-HT2B (IC50 = 266 nM) receptors, which may contribute to its distinct in vivo anxiolytic and antidepressant profile . Furthermore, ATC0065 has been specifically characterized for metabolic stability in human and rat liver microsomes, a property that varies significantly across MCHR1 antagonist chemotypes and directly impacts oral bioavailability and experimental reproducibility [2]. These quantitative divergences underscore that even closely related analogs cannot be assumed interchangeable, necessitating compound-specific selection for research applications.

Quantitative Differentiation Evidence for 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine (ATC0065) vs. Analogs


MCHR1 Binding Affinity of ATC0065 Compared to ATC0175

In a direct head-to-head comparison, ATC0065 and ATC0175 were evaluated for their ability to displace [125I]MCH from human MCHR1 expressed in CHO cell membranes. ATC0065 exhibited an IC50 of 15.7 ± 1.95 nM, whereas ATC0175 demonstrated a higher affinity with an IC50 of 7.23 ± 0.59 nM [1]. This represents a 2.2-fold difference in binding potency between the two structurally related quinazoline-based MCHR1 antagonists.

Neuroscience Receptor Pharmacology MCHR1 Antagonism

Functional Antagonism of MCHR1 by ATC0065 vs. ATC0175

The functional antagonist activity of ATC0065 and ATC0175 was assessed by measuring inhibition of MCH-stimulated [35S]GTPγS binding to human MCHR1. ATC0065 inhibited the MCH-induced response with an IC50 of 21.4 ± 1.57 nM, while ATC0175 exhibited an IC50 of 13.5 ± 0.78 nM [1]. This 1.6-fold difference in functional potency reflects the ability of each compound to block receptor-mediated G-protein activation.

Functional Assay MCHR1 Antagonism GTPγS Binding

Metabolic Stability of ATC0065 in Human and Rat Liver Microsomes

ATC0065 was identified as a metabolically stable MCHR1 antagonist based on in vitro microsomal stability assays. In human liver microsomes, ATC0065 exhibited 85% remaining after 30 minutes of incubation, and in rat liver microsomes, 78% remained under the same conditions [1]. These values are substantially higher than those reported for many other MCHR1 antagonist chemotypes, which often suffer from rapid oxidative metabolism.

Drug Metabolism Pharmacokinetics Microsomal Stability

Selectivity Profile of ATC0065 Against MCHR2 and Serotonin Receptors

ATC0065 exhibits high selectivity for MCHR1 over MCHR2, with no significant activity at MCHR2 (IC50 > 10,000 nM) . In broader selectivity screening, ATC0065 displayed moderate affinity for 5-HT1A (IC50 = 62.9 nM) and 5-HT2B (IC50 = 266 nM) receptors, while showing negligible binding to a panel of over 50 other GPCRs, ion channels, and transporters . This selectivity profile is distinct from other MCHR1 antagonists, such as SNAP-7941, which shows higher affinity for 5-HT2C receptors.

Receptor Selectivity Off-Target Profiling Polypharmacology

In Vivo Antidepressant-Like Efficacy of ATC0065 in the Rat Forced Swim Test

Oral administration of ATC0065 (3-30 mg/kg) produced a dose-dependent reduction in immobility time in the rat forced swim test, a classic behavioral model predictive of antidepressant efficacy [1]. At 30 mg/kg, ATC0065 reduced immobility time by 38% relative to vehicle control, comparable to the effect of the reference antidepressant desipramine (10 mg/kg, 45% reduction). In the same study, ATC0175 achieved a similar reduction at a lower dose range (1-10 mg/kg), reflecting its higher potency [1].

In Vivo Pharmacology Antidepressant Activity Forced Swim Test

Optimal Research Applications for 2-N-[4-[2-[4-bromo-2-(trifluoromethoxy)phenyl]ethylamino]cyclohexyl]-4-N,4-N-dimethylquinazoline-2,4-diamine (ATC0065)


Behavioral Pharmacology Studies of MCHR1-Mediated Anxiolytic and Antidepressant Effects

ATC0065 is ideally suited for in vivo behavioral studies investigating the role of MCHR1 in anxiety and depression. Its demonstrated efficacy in the rat forced swim test (38% reduction in immobility at 30 mg/kg p.o.) and reversal of swim stress-induced anxiety in the elevated plus-maze test supports its use as a pharmacological tool to probe MCHR1 contributions to emotional behavior [1]. The compound's oral activity and metabolic stability (85% remaining in human microsomes) facilitate chronic dosing paradigms [2].

Receptor Selectivity Profiling and Off-Target Assessment

The well-characterized selectivity profile of ATC0065—including high selectivity over MCHR2 (>10,000 nM) and moderate affinity for 5-HT1A (62.9 nM) and 5-HT2B (266 nM)—makes it a valuable reference compound for cross-target activity assessment in MCHR1 antagonist development programs . Researchers can utilize ATC0065 as a benchmark to evaluate the selectivity of novel MCHR1 ligands across a panel of GPCRs.

Metabolic Stability Benchmarking for MCHR1 Antagonist Chemotypes

Given its robust metabolic stability in human (85% remaining) and rat (78% remaining) liver microsomes, ATC0065 serves as a positive control for in vitro ADME assays aimed at optimizing the metabolic liability of new MCHR1 antagonists [2]. Its stability profile is particularly relevant for lead optimization campaigns seeking to improve oral bioavailability and reduce clearance.

Comparative Pharmacology Studies with MCHR1 Antagonists

The availability of direct comparative data between ATC0065 and ATC0175 across multiple assays—binding affinity (15.7 vs. 7.23 nM), functional antagonism (21.4 vs. 13.5 nM), and in vivo efficacy—positions ATC0065 as a critical comparator for structure-activity relationship (SAR) investigations within the quinazoline class [1]. Its distinct potency and selectivity signature enable nuanced exploration of how subtle structural modifications impact pharmacological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATC0065

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.